Compound Description: MRK-560 is a novel, orally bioavailable γ-secretase inhibitor with demonstrated efficacy in reducing Aβ(40) levels in the brain and cerebrospinal fluid (CSF) of rats. [] The compound displays favorable pharmacokinetic properties, allowing for once-a-day dosing. [] Studies using MRK-560 have shown that reductions in Aβ(40) can be maintained for 24 hours and suggest a correlation between brain and CSF Aβ levels. []
Relevance: MRK-560 shares a similar core structure with N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2,4-difluorophenyl)glycinamide, featuring a cyclohexyl ring substituted with a (4-chlorophenyl)sulfonyl group and a difluorophenyl group. The main difference lies in the replacement of the glycinamide moiety in N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2,4-difluorophenyl)glycinamide with a 1,1,1-trifluoromethanesulfonamide group in MRK-560. This structural similarity suggests a potential for shared pharmacological activities, particularly in relation to γ-secretase inhibition.
Compound Description: BMS-289948 is an orally active γ-secretase inhibitor that effectively reduces brain and plasma Aβ(1-40) levels in APP-YAC transgenic mice. [] The compound exhibits an ED50 value of 86 mg/kg for brain Aβ(1-40) reduction and 22 mg/kg for plasma Aβ(1-40) reduction. [] BMS-289948 also increases brain concentrations of APP carboxy-terminal fragments, indicating its inhibitory effect on γ-secretase. []
Relevance: Similar to N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2,4-difluorophenyl)glycinamide, BMS-289948 contains a (4-chlorophenyl)sulfonyl group linked to a difluoroaniline. Both compounds belong to the class of sulfonamide derivatives, a common structural motif in γ-secretase inhibitors.
Compound Description: BMS-299897 is another orally active γ-secretase inhibitor demonstrating potent reduction of Aβ levels in both APP-YAC transgenic mice and guinea pigs. [] In APP-YAC mice, BMS-299897 shows ED50 values of 30 mg/kg for brain Aβ(1-40) reduction and 16 mg/kg for plasma Aβ(1-40) reduction. [] The compound also significantly decreases Aβ levels in the cortex, CSF, and plasma of guinea pigs. [] Notably, BMS-299897 achieves rapid and maximal reduction of Aβ(1-40) in brain and plasma within 3 hours of administration. []
Relevance: BMS-299897 shares a nearly identical structure with N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2,4-difluorophenyl)glycinamide, differing only in the cyclohexyl group present in the latter. BMS-299897 instead contains a fluorophenylbutanoic acid moiety. This close structural resemblance emphasizes the significance of the [(4-chlorophenyl)sulfonyl]-2,5-difluoroanilino group in the design of γ-secretase inhibitors.
Compound Description: MRL-A is a dipeptidyl peptidase-IV (DPP-IV) inhibitor analog investigated for its potential to undergo metabolic activation. [] Studies have shown that MRL-A exhibits time- and NADPH-dependent irreversible binding to rat liver microsomal protein. [] This binding is mitigated by the presence of reduced glutathione (GSH) or N-acetylcysteine (NAC), indicating the formation of reactive intermediates during metabolism. [] MRL-A's bioactivation is primarily driven by rat recombinant CYP3A1 and CYP3A2 enzymes. []
Compound Description: MRL-B, similar to MRL-A, is a DPP-IV inhibitor analog investigated for its metabolic activation potential. [] MRL-B also demonstrates time- and NADPH-dependent irreversible binding to rat liver microsomal protein, which is attenuated by GSH or NAC. [] This suggests that MRL-B undergoes a bioactivation process involving the formation of reactive intermediates. []
Relevance: MRL-B's structure closely resembles that of N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2,4-difluorophenyl)glycinamide, featuring a cyclohexyl ring, a fluoropyrrolidine moiety, and a sulfonamide group with a difluorophenyl substituent. The primary difference lies in the chlorine substitution on the phenyl ring of the sulfonamide group in N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2,4-difluorophenyl)glycinamide, which is absent in MRL-B. This subtle difference underscores the impact of even minor structural changes on the pharmacological properties of sulfonamide derivatives.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.